molecular formula C15H13N5O3 B395584 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinolin-3-yl)acetamide

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinolin-3-yl)acetamide

Cat. No.: B395584
M. Wt: 311.3g/mol
InChI Key: ZWVCDQBUJRPLSH-UHFFFAOYSA-N
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Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinolin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrazole ring substituted with a methyl and nitro group, and an acetamide linkage to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinolin-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the nitration of 5-methyl-pyrazole to introduce the nitro group. This is followed by the acylation of the nitrated pyrazole with an appropriate acylating agent to form the acetamide linkage. The final step involves coupling the acetamide intermediate with a quinoline derivative under suitable conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinolin-3-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a variety of functional groups onto the pyrazole or quinoline rings .

Scientific Research Applications

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinolin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinolin-3-yl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. The compound may also inhibit specific enzymes or receptors, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinolin-3-yl)acetamide stands out due to its unique combination of a pyrazole ring with a quinoline moiety. This structural feature enhances its potential for diverse chemical reactions and broadens its range of applications in scientific research.

Properties

Molecular Formula

C15H13N5O3

Molecular Weight

311.3g/mol

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-N-quinolin-3-ylacetamide

InChI

InChI=1S/C15H13N5O3/c1-10-6-14(20(22)23)18-19(10)9-15(21)17-12-7-11-4-2-3-5-13(11)16-8-12/h2-8H,9H2,1H3,(H,17,21)

InChI Key

ZWVCDQBUJRPLSH-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=CC3=CC=CC=C3N=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC3=CC=CC=C3N=C2)[N+](=O)[O-]

solubility

40.2 [ug/mL]

Origin of Product

United States

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